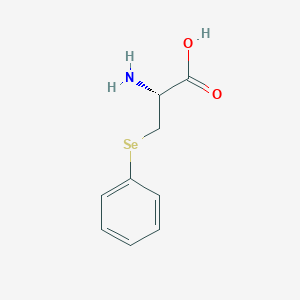

SE-Phenyl-L-selenocysteine

Description

IUPAC Nomenclature and Systematic Identification

SE-Phenyl-L-selenocysteine is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as (2R)-2-amino-3-phenylselanylpropanoic acid. The compound is registered under Chemical Abstracts Service number 71128-82-0, providing a unique identifier for this specific selenium-containing amino acid derivative. The molecular formula C9H11NO2Se reflects the integration of a phenyl group with the selenocysteine backbone, resulting in a molecular weight of 244.15 grams per mole.

The systematic nomenclature emphasizes several critical structural elements that define this compound's identity. The designation "(2R)" indicates the absolute configuration at the alpha carbon, consistent with L-amino acid stereochemistry. The term "phenylselanyl" specifically describes the selenium-phenyl bond that replaces the typical selenol group found in native selenocysteine. This modification fundamentally alters the compound's reactivity profile while maintaining the essential amino acid backbone structure.

The International Chemical Identifier system provides additional systematic identification through its standardized representation: InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1. The corresponding InChI Key, PFLVUZBNZZOUSS-QMMMGPOBSA-N, serves as a shortened version for database searches and computational applications. These systematic identifiers ensure precise compound identification across diverse scientific databases and research platforms.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-phenylselanylpropanoic acid | |

| CAS Number | 71128-82-0 | |

| Molecular Formula | C9H11NO2Se | |

| Molecular Weight | 244.15 g/mol | |

| InChI Key | PFLVUZBNZZOUSS-QMMMGPOBSA-N |

Chiral Center Analysis via X-ray Crystallography

The stereochemical configuration of this compound centers on the alpha carbon, which serves as the sole chiral center in the molecule. This carbon atom exhibits R configuration according to the Cahn-Ingold-Prelog priority rules, a designation that arises from the higher atomic number of selenium compared to sulfur, thereby influencing the priority assignment at the stereogenic center. The R configuration corresponds to the L-amino acid series in the traditional Fischer projection system, maintaining consistency with naturally occurring amino acid stereochemistry.

Crystallographic analysis reveals the three-dimensional arrangement of atoms around the chiral center, providing detailed insights into the spatial relationships that govern the compound's biological activity. The alpha carbon coordinates with four distinct substituents: the amino group, carboxyl group, hydrogen atom, and the phenylselenomethyl side chain. The selenium atom in the side chain adopts a tetrahedral coordination geometry, with the phenyl ring oriented to minimize steric interactions with the amino acid backbone.

The bond angles and distances around the chiral center reflect the influence of the selenium atom's larger atomic radius compared to sulfur. The carbon-selenium bond length measures approximately 198 picometers, significantly longer than the typical carbon-sulfur bond length of 181 picometers observed in cysteine derivatives. This extended bond length affects the overall molecular geometry and contributes to the unique chemical properties exhibited by phenylselenide-containing compounds.

X-ray crystallographic studies of related selenoprotein structures provide context for understanding the spatial arrangement of this compound. In thioredoxin reductase crystals containing selenocysteine residues, the selenium atom demonstrates specific geometric preferences that influence enzyme function and substrate recognition. Similar geometric constraints likely apply to this compound, where the phenyl substitution introduces additional steric considerations that may affect molecular recognition and binding interactions.

Comparative Structural Analysis with Native Selenocysteine

The structural comparison between this compound and native selenocysteine reveals fundamental differences arising from the phenyl substitution at the selenium center. Native selenocysteine, systematically known as 2-amino-3-selenylpropanoic acid, contains a selenol group (-SeH) that readily participates in redox chemistry and disulfide bond formation. In contrast, the phenylselenide modification in this compound eliminates the free selenol functionality, replacing it with a stable selenium-carbon bond that significantly alters the compound's chemical behavior.

The molecular architecture of native selenocysteine features a linear arrangement from the amino acid backbone to the selenol terminus, allowing for relatively unrestricted rotation around the carbon-selenium bond. This compound introduces the bulky phenyl group, which creates steric constraints that limit conformational flexibility and impose specific geometric requirements on molecular interactions. The phenyl ring adopts preferred orientations relative to the amino acid backbone, influencing the overall three-dimensional shape of the molecule.

Bond length analysis reveals significant differences between the two compounds. While native selenocysteine maintains a carbon-selenium bond length consistent with typical organoselenium compounds, the subsequent selenium-hydrogen bond in the selenol group measures approximately 146 picometers. This compound replaces this selenium-hydrogen interaction with a selenium-carbon bond connecting to the phenyl ring, measuring approximately 194 picometers. This substitution eliminates the hydrogen bond donor capability inherent in the selenol group while introducing aromatic character through the phenyl substituent.

The redox properties differ markedly between the two compounds due to the structural modifications. Native selenocysteine readily undergoes oxidation to form selenocystine through selenium-selenium bond formation, with a characteristic bond length of 2.321 Angstroms. This compound cannot participate in analogous oxidative coupling reactions due to the phenyl substitution, instead exhibiting stability toward air oxidation that makes it more suitable for synthetic applications and long-term storage.

The electronic properties also distinguish these compounds significantly. Native selenocysteine exhibits a pKa value of approximately 5.43 for the selenol group, making it considerably more acidic than the corresponding thiol in cysteine. This compound lacks this ionizable proton, instead presenting the phenyl ring as an electron-withdrawing group that modulates the electron density at the selenium center through resonance effects. This electronic modification influences the compound's nucleophilicity and reactivity patterns in chemical transformations.

Properties

IUPAC Name |

(2R)-2-amino-3-phenylselanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLVUZBNZZOUSS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431490 | |

| Record name | (2R)-2-amino-3-phenylselanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71128-82-0 | |

| Record name | (2R)-2-amino-3-phenylselanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Se-Phenyl-L-selenocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Reaction of β-Chloroalanine with Phenylselenol Compounds

One of the established methods to synthesize aromatic Se-substituted selenocysteine derivatives, including this compound, involves the nucleophilic substitution reaction of β-chloroalanine with phenylselenol compounds. The phenylselenol is typically generated in situ by reducing substituted diphenyl diselenides with sodium borohydride (NaBH4).

-

- Reduction of diphenyl diselenide to phenylselenol using NaBH4.

- Reaction of β-chloroalanine with the freshly prepared phenylselenol to yield this compound.

-

- The reactions are generally conducted under controlled temperatures to maintain stereochemical integrity.

- Purification is performed to isolate the desired L-isomer.

This method was reported in a 1996 study focusing on synthesizing Se-substituted selenocysteine derivatives as kidney-selective prodrugs, demonstrating the efficiency of this approach for aromatic Se-substituents.

Reduction of Selenocystine Followed by Alkylation with Phenyl Halides

Another synthetic approach involves:

- Reduction of selenocystine to free selenocysteine.

- Subsequent alkylation of the selenol group with phenyl halides (e.g., phenyl bromide or phenyl chloride).

This method allows the introduction of the phenyl group directly onto the selenium atom of selenocysteine, affording this compound.

-

- Direct functionalization on selenocysteine.

- Potential for high regio- and stereoselectivity.

-

- Requires careful control of reaction conditions to prevent oxidation or side reactions.

This route is more commonly applied for alkyl and benzyl Se-substituents but can be adapted for aromatic phenyl groups.

Radical-Based and Photoredox Catalyzed Methods for β-Selenylated Amino Acids

Recent advances in synthetic chemistry have introduced radical-based and photoredox-catalyzed asymmetric Giese reactions to prepare β-selenylated amino acids.

-

- Generation of alkyl radicals via single-electron transfer (SET) photoredox catalysis.

- Radical addition to protected dehydroselenocysteine intermediates.

- Subsequent reduction and deprotection to yield β-selenylated amino acids.

-

- Enables stereoselective synthesis.

- Allows incorporation of diverse substituents on the selenium atom.

Though this method has been applied mainly to β-selenylated phenylalanine and lysine derivatives, the principles are extendable to this compound synthesis.

Comparative Summary Table of Preparation Methods

Detailed Research Findings and Analytical Data

-

- The reaction of β-chloroalanine with phenylselenol typically proceeds to completion within hours under optimized conditions.

- Chemoenzymatic synthesis of sulfur analogues takes about 14 hours; adaptation for selenium analogues may require similar or adjusted times.

Chemical Reactions Analysis

Types of Reactions: SE-Phenyl-L-selenocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. The selenol group in the compound is particularly reactive, making it a suitable candidate for bioconjugation and other chemical modifications .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form seleninic acid derivatives.

Substitution: Arylation of this compound can be achieved using arylboronic acids under oxidative conditions.

Major Products Formed:

Oxidation: Seleninic acid derivatives.

Reduction: Selenol.

Substitution: Arylated selenocysteine derivatives.

Scientific Research Applications

Antioxidant and Chemopreventive Properties

Antioxidant Activity : SePhCys exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have shown that selenium compounds can enhance the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage. SePhCys, like other selenoamino acids, can contribute to the synthesis of selenoproteins that play a protective role against oxidative stress in various biological systems .

Chemopreventive Mechanisms : Research indicates that SePhCys may possess chemopreventive properties against certain types of cancer. Its metabolites have been shown to influence histone acetylation, potentially leading to the reactivation of tumor suppressor genes silenced in cancer cells. For instance, studies involving prostate and colon cancer cells demonstrated increased levels of histone-H3 acetylation upon treatment with selenium compounds, including SePhCys .

Bioactivity and Metabolism

Bioactivation : The metabolic pathways of SePhCys involve its conversion into bioactive metabolites through enzymatic reactions. These metabolites can exert various biological effects, including modulation of cell signaling pathways and enhancement of detoxification processes. Specifically, SePhCys is metabolized by enzymes such as cysteine conjugate beta-lyase, which facilitates its bioactivation .

Enzymatic Reactions : The unique chemistry of selenium compared to sulfur allows for different reactivity profiles. For example, the C–Se bond in SePhCys is weaker than the C–S bond in its sulfur analogs, leading to a higher rate of metabolic reactions. This characteristic can be exploited for drug development and therapeutic applications .

Nutritional Applications

Dietary Selenium Source : SePhCys is recognized as a dietary source of selenium, an essential micronutrient for human health. Its incorporation into food crops can enhance their nutritional value, providing an effective means to combat selenium deficiency in populations reliant on selenium-poor soils . Studies have shown that plants enriched with selenium compounds can induce beneficial immune responses and improve overall health outcomes.

Pharmacological Applications

Potential Drug Development : The unique properties of SePhCys make it a candidate for developing novel pharmacological agents. Its ability to modulate oxidative stress and influence metabolic pathways positions it as a potential therapeutic agent in diseases characterized by oxidative damage and inflammation . Furthermore, its selective inhibition of specific cytochrome P450 isoenzymes suggests a role in drug metabolism and detoxification processes .

Data Tables

| Application Area | Key Findings |

|---|---|

| Antioxidant Properties | Enhances glutathione peroxidase activity; protects against oxidative stress |

| Chemopreventive Mechanisms | Increases histone-H3 acetylation; reactivates tumor suppressor genes |

| Bioactivity | Metabolized by cysteine conjugate beta-lyase; higher reactivity due to weaker C–Se bond |

| Nutritional Benefits | Enhances dietary selenium content; improves immune responses |

| Pharmacological Potential | Candidate for drug development; influences drug metabolism via cytochrome P450 inhibition |

Case Studies

- Prostate Cancer Study : A study conducted on human prostate cancer cells treated with SePhCys showed significant increases in histone acetylation levels, indicating potential for reactivating silenced tumor suppressor genes .

- Antioxidant Efficacy Study : In vitro experiments demonstrated that SePhCys significantly reduced oxidative stress markers in cultured cells, supporting its role as an effective antioxidant agent .

- Nutritional Intervention Study : Field trials involving selenium-enriched broccoli indicated that consumption led to enhanced immune responses among participants, highlighting the nutritional benefits of incorporating SePhCys into diets .

Mechanism of Action

The mechanism of action of SE-Phenyl-L-selenocysteine involves its redox properties. The selenol group in the compound can undergo oxidation and reduction reactions, making it a potent antioxidant. In biological systems, this compound can mimic the activity of glutathione peroxidase by catalyzing the reduction of harmful peroxides into water and alcohols, thus protecting cells from oxidative stress . The compound interacts with molecular targets such as reactive oxygen species (ROS) and participates in redox signaling pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

SE-Phenyl-L-selenocysteine is structurally analogous to S-phenyl-L-cysteine (C₉H₁₁NO₂S) and Te-phenyl-L-tellurocysteine (C₉H₁₁NO₂Te), differing only in the chalcogen atom (S, Se, or Te). Key differences include:

- Bond Strength : The C–Se bond (234 kJ/mol) is weaker than C–S (272 kJ/mol) but stronger than C–Te (167 kJ/mol), influencing β-elimination rates during bioactivation .

- Redox Potential: Selenium’s intermediate electronegativity between sulfur and tellurium allows this compound to participate in redox cycling, generating reactive oxygen species (ROS) at controlled levels compared to the more oxidizing Te analogs .

Table 1: Structural and Chemical Comparisons

| Property | S-Phenyl-L-cysteine | This compound | Te-Phenyl-L-tellurocysteine |

|---|---|---|---|

| Chalcogen Atom | S | Se | Te |

| Bond Dissociation Energy | 272 kJ/mol | 234 kJ/mol | 167 kJ/mol |

| Molecular Weight | 197.26 g/mol | 243.10 g/mol | 291.78 g/mol |

| Redox Activity | Low | Moderate | High |

Enzymatic Activation and Bioactivation Pathways

All three compounds undergo β-elimination via cysteine conjugate β-lyase and amino acid oxidase to release phenylchalcogenols (PhSH, PhSeH, PhTeH). Key findings:

- Bioactivation Rate: Te-phenyl-L-tellurocysteine > this compound > S-phenyl-L-cysteine, consistent with C–X bond strength .

- Hepatic mGST Activation :

- Cytochrome P450 Inhibition: Te-phenyl-L-tellurocysteine is the strongest inhibitor of CYP1A1 (IC₅₀ = 0.8 µM), critical for blocking procarcinogen activation. this compound shows moderate inhibition (IC₅₀ = 2.5 µM), while S-phenyl-L-cysteine is ineffective (IC₅₀ > 50 µM) .

Table 2: Enzymatic and Metabolic Profiles

| Parameter | S-Phenyl-L-cysteine | This compound | Te-Phenyl-L-tellurocysteine |

|---|---|---|---|

| β-Elimination Rate | Low | Moderate | High |

| mGST Activation | No effect | Strong | Strong |

| CYP1A1 Inhibition (IC₅₀) | >50 µM | 2.5 µM | 0.8 µM |

Cytotoxicity and Therapeutic Potential

- Cytotoxicity in Rat Hepatocytes: Te-phenyl-L-tellurocysteine causes significant glutathione (GSH) depletion and lactate dehydrogenase (LDH) leakage, comparable to paracetamol toxicity. this compound and S-phenyl-L-cysteine are non-toxic at equivalent doses .

- Antitumor Mechanisms: this compound’s selenol metabolites induce histone deacetylase (HDAC) inhibition and upregulate tumor suppressor genes (e.g., p21) .

Therapeutic Advantages and Limitations

- This compound: Balances potent chemopreventive activity (via CYP inhibition and HDAC modulation) with low cytotoxicity, making it suitable for long-term use .

- Te-phenyl-L-tellurocysteine : Higher efficacy in enzyme inhibition but unsuitable for clinical use due to hepatotoxicity .

- S-phenyl-L-cysteine : Lacks significant bioactivity in most assays, limiting therapeutic utility .

Biological Activity

SE-Phenyl-L-selenocysteine (SePheCys) is a selenium-containing amino acid that has garnered attention due to its potential biological activities, particularly in the context of antioxidant properties, chemoprevention, and enzyme modulation. This article provides a comprehensive overview of the biological activity of SePheCys, including its mechanisms of action, comparative studies with other compounds, and relevant case studies.

Chemical Structure and Reactivity

This compound is structurally similar to L-cysteine but contains selenium in place of sulfur. The C–Se bond in selenocysteine is weaker than the C–S bond in cysteine, which facilitates various biochemical reactions such as transamination and β-elimination. This enhanced reactivity is attributed to the lower pKa value of the selenol group (pKa ≈ 5.2) compared to the thiol group (pKa ≈ 8.3) in cysteine, making SePheCys a stronger nucleophile and more effective in redox reactions .

Antioxidant Activity

Selenium compounds, including SePheCys, exhibit significant antioxidant properties. They can scavenge reactive oxygen species (ROS) and reduce oxidative stress within cells. The selenol form of SePheCys acts as a potent reducing agent, participating in redox signaling pathways that are crucial for cellular homeostasis .

Comparative Studies

Enzyme Activation

Research indicates that SePheCys can activate various enzymes involved in detoxification processes. For instance, it has been shown to activate microsomal glutathione S-transferase (mGST) in a time-dependent manner, which is essential for conjugating toxic compounds with glutathione for excretion . In comparative studies, SePheCys demonstrated stronger mGST activation compared to its sulfur analog, S-phenyl-L-cysteine .

| Compound | mGST Activation | Cytotoxicity |

|---|---|---|

| This compound | Strong | Low |

| S-Phenyl-L-cysteine | None | Low |

| Te-Phenyl-L-tellurocysteine | Strong | Moderate |

Case Studies

Chemopreventive Properties

Several studies have investigated the chemopreventive effects of SePheCys against cancer. In vitro experiments have demonstrated that selenol metabolites derived from SePheCys can induce apoptosis in cancer cells by modulating cell signaling pathways and influencing protein kinases . For example, one study highlighted that SePheCys treatment led to increased levels of apoptotic markers in colon cancer cell lines.

Toxicological Studies

In toxicological assessments, SePheCys has been shown to exhibit low toxicity towards hepatocytes compared to other selenium compounds like tellurocysteine. This suggests its potential as a safer alternative for therapeutic applications .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Bioactivation Mechanisms : It was found that SePheCys undergoes bioactivation through oxidative enzymes, leading to the formation of active selenol species that exert cytotoxic effects on tumor cells while sparing normal cells .

- Enzyme Inhibition : It selectively inhibits certain cytochrome P450 isoenzymes, which are involved in drug metabolism and activation of procarcinogens .

- Antimicrobial Activity : Emerging evidence suggests that selenium compounds may also possess antimicrobial properties, providing an additional layer of potential therapeutic benefits .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing high-purity SE-Phenyl-L-selenocysteine, and how can yield be optimized?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly used. For SPPS, Fmoc-protected selenocysteine derivatives can be coupled to resin-bound peptides under inert atmospheres to prevent selenium oxidation. Purification via reversed-phase HPLC with a C18 column and characterization by /Se NMR and high-resolution mass spectrometry (HRMS) are critical for verifying purity . Yield optimization may involve adjusting reaction stoichiometry (e.g., 1.5 equivalents of phenylselenol) and temperature (e.g., 25°C for 24 hours) to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Se NMR (δ ~250–350 ppm for Se-phenyl groups) confirms selenium incorporation .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) identifies molecular ion peaks ([M+H]) and isotopic patterns characteristic of selenium (e.g., Se abundance).

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for crystallizable derivatives .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store under argon at -20°C in amber vials to prevent oxidation of the selenol (-SeH) group. Solubility in aqueous buffers (e.g., PBS) is pH-dependent; prepare fresh solutions in deoxygenated water (pH 7.4) for biological assays. Avoid freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How does the phenylselenyl group in this compound influence its redox activity compared to alkylselenocysteine analogs?

- Methodological Answer : The electron-rich phenyl group enhances nucleophilicity of the selenol (-SeH) moiety, increasing its reactivity with electrophiles (e.g., ROS). Cyclic voltammetry (CV) shows a lower oxidation potential (-0.45 V vs. SCE) compared to Se-methyl analogs (-0.30 V). Electron paramagnetic resonance (EPR) detects phenylselenyl radicals during redox cycling, which may explain its superior antioxidant activity in cellular models .

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this compound across cell lines?

- Methodological Answer :

- Dose-Response Profiling : Use IC assays (e.g., MTT) across multiple cell lines (e.g., HepG2, HEK293) with controlled selenium media to isolate compound-specific effects.

- Mechanistic Studies : Compare β-lyase-mediated bioactivation (via HPLC-MS detection of phenylselenol metabolites) and ROS generation (using DCFH-DA probes) .

- Gene Knockdown : Silencing β-lyase enzymes (e.g., GSTZ1) can clarify metabolic pathways driving toxicity .

Q. How can isotopic labeling (e.g., Se) track the metabolic fate of this compound in vivo?

- Methodological Answer : Synthesize Se-labeled this compound via isotopic exchange. Administer to rodent models and analyze tissue distribution using ICP-MS or Se NMR. Excreted metabolites (e.g., selenosugars) can be identified via LC-MS/MS with stable isotope tracing .

Q. What computational models predict the interaction of this compound with selenoprotein synthesis machinery (e.g., SECIS elements)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models the compound’s affinity for selenocysteine synthase (SecS). SECISearch algorithms identify SECIS elements in mRNA that may incorporate selenium from the compound into selenoproteins like glutathione peroxidase (GPx) . Validate predictions with Se metabolic labeling in transfected cell lines .

Contradictions and Validation

- Evidence Conflict : While some studies highlight this compound’s anti-tubercular activity via selenoprotein modulation , others report cytotoxicity in mammalian cells due to ROS overgeneration . Resolve by testing in Mycobacterium tuberculosis vs. human macrophages under identical selenium-supplemented conditions.

- Validation : Reproduce synthesis protocols from primary literature (e.g., Rooseboom et al. 2002) and cross-validate analytical data (NMR, MS) with public databases (PubChem, ChEBI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.